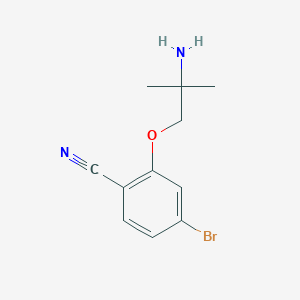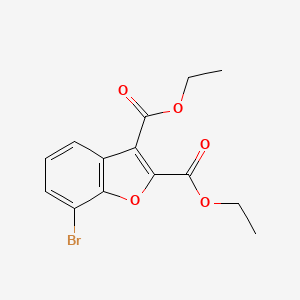
N-Hydroxybenzothiophene-3-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a benzothiophene ring, a hydroxy group, and a carbimidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzothiophene-3-carbimidoyl Chloride typically involves the reaction of benzothiophene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Benzothiophene is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the N-hydroxy derivative.
Chlorination: The N-hydroxy derivative is then treated with thionyl chloride or phosphorus pentachloride to introduce the carbimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxybenzothiophene-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the carbimidoyl group.
Scientific Research Applications
N-Hydroxybenzothiophene-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxybenzothiophene-3-carbimidoyl Chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxybenzothiophene-2-carbimidoyl Chloride
- N-Hydroxybenzofuran-3-carbimidoyl Chloride
- N-Hydroxybenzothiazole-3-carbimidoyl Chloride
Uniqueness
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H6ClNOS |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
N-hydroxy-1-benzothiophene-3-carboximidoyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H |
InChI Key |
OLTQIEWGPJGQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)




![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
